Benzodiazepine - 12794-10-4

Benzodiazepine

Catalog Number: EVT-402056
CAS Number: 12794-10-4
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzodiazepine is under investigation for the prevention of Delirium and C.Surgical Procedure; Cardiac. Benzodiazepine has been investigated for the treatment of Obesity, Sleep Apnea, Obstructive, and Disorders of Gallbladder, Biliary Tract and Pancrease.
Benzodiazepine is drugs from this chemical class are used for their central nervous system depressant properties including sedation, facilitation of sleep, seizure control, general anesthesia, anxiolytic, amnestic, and for detoxification from similar (cross tolerant) drugs
A group of two-ring heterocyclic compounds consisting of a benzene ring fused to a diazepine ring.
Overview

Benzodiazepines are a class of psychoactive drugs that act as central nervous system depressants, commonly used to treat conditions such as anxiety, insomnia, and seizures. They were first synthesized in the late 1950s, with chlordiazepoxide being the first compound introduced into clinical practice in 1961. The chemical structure of benzodiazepines consists of a benzene ring fused to a diazepine ring, which contains two nitrogen atoms. This unique structure contributes to their pharmacological effects and classification.

Source and Classification

Benzodiazepines are categorized based on their duration of action into three main groups:

  1. Short-acting: These have a half-life of less than 24 hours (e.g., midazolam).
  2. Intermediate-acting: These have a half-life greater than 24 hours but less than 48 hours (e.g., nitrazepam).
  3. Long-acting: These have a half-life greater than 48 hours (e.g., diazepam) .

The International Union of Pure and Applied Chemistry has defined the core structure of benzodiazepines, with variations in substituents leading to different compounds within this class.

Synthesis Analysis

Methods and Technical Details

The synthesis of benzodiazepines is typically conducted in pharmaceutical settings using patented methods. A notable synthetic route involves the condensation of o-phenylenediamines with ketones in the presence of catalysts such as H-MCM-22. This method operates efficiently under mild conditions, yielding high selectivity and good yields (up to 87%) within 1–3 hours .

For example, the reaction can be summarized as follows:

  1. Combine o-phenylenediamine (1 mmol) with a ketone (2.5 mmol) in acetonitrile.
  2. Add H-MCM-22 catalyst (100 mg) and stir at room temperature.
  3. Monitor reaction completion via thin-layer chromatography.

This approach not only simplifies the process but also enhances yield compared to traditional methods .

Molecular Structure Analysis

Structure and Data

The general structure of benzodiazepines includes a fusion of a benzene ring and a diazepine ring, characterized by the following molecular formula for diazepam: C16H13ClN2OC_{16}H_{13}ClN_2O with a molecular weight of approximately 284.7 g/mol .

The structural features can vary significantly based on substituents at various positions on the rings, influencing both pharmacokinetics and pharmacodynamics. Notably, modifications at positions 1 and 2 can enhance activity or alter metabolic pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Benzodiazepines undergo various chemical reactions that are crucial for their synthesis and metabolism. For instance, they can be oxidized or hydroxylated by cytochrome P450 enzymes during metabolic processes, leading to active metabolites that contribute to their therapeutic effects .

In laboratory settings, benzodiazepines can also be subjected to specific tests such as the Marquis test, which reveals color changes upon reaction with certain reagents—indicative of their presence .

Mechanism of Action

Process and Data

Benzodiazepines exert their effects primarily through modulation of gamma-aminobutyric acid receptors in the brain. By enhancing the binding of gamma-aminobutyric acid to its receptor, these compounds increase inhibitory neurotransmission, resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

The pharmacological action varies among different benzodiazepines based on their molecular structure and receptor affinity, which ultimately influences their clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzodiazepines are generally characterized by:

  • Melting Points: Varying widely among different compounds.
  • Solubility: Many are lipophilic, affecting their absorption and distribution.
  • Stability: Some are sensitive to light and moisture.

For example, diazepam shows significant solubility in organic solvents but limited solubility in water .

Applications

Scientific Uses

Benzodiazepines are primarily utilized in clinical settings for:

  • Anxiety Disorders: Providing rapid relief from acute anxiety symptoms.
  • Insomnia Treatment: Helping patients achieve restful sleep.
  • Seizure Control: Acting as anticonvulsants in emergency situations.
  • Muscle Relaxation: Easing muscle spasms associated with various conditions.

Their versatility makes them valuable tools in both psychiatric and general medical practice .

Historical Context and Evolution of Benzodiazepine Pharmacology

Discovery and Early Development of Benzodiazepine Compounds

The foundational breakthrough in benzodiazepine chemistry occurred in 1955 when Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously identified chlordiazepoxide (later branded as Librium) during routine purification of a quinazoline compound. Initial pharmacological screenings revealed unexpected sedative and anxiolytic properties, distinct from existing tranquilizers. This discovery marked the birth of the benzodiazepine class, characterized by a fused benzene and diazepine ring structure [1] [4].

Following extensive clinical trials, Librium received approval in 1960. Its commercial success spurred rapid molecular diversification. By 1963, Hoffmann-La Roche synthesized diazepam (Valium), which exhibited enhanced potency and a broader therapeutic index. The 1960s–1970s witnessed intense industrial research, with competing firms developing analogues like nitrazepam (1965) and clonazepam (1975) [1] [3]. Mechanistic understanding lagged behind clinical adoption; only in 1970 did researchers confirm benzodiazepines potentiated gamma-aminobutyric acid (GABA) neurotransmission via allosteric modulation of GABAA receptors [1] [6]. This delay exemplified a "clinics-first" paradigm where therapeutic use preceded neuropharmacological insight.

Transition from Barbiturates to Benzodiazepines in Clinical Practice

Pre-benzodiazepine psychiatry relied heavily on barbiturates (e.g., phenobarbital, secobarbital), introduced in the early 1900s. Despite efficacy for anxiety and insomnia, barbiturates carried grave limitations:

  • Narrow therapeutic windows (e.g., lethal doses only 10× higher than therapeutic doses)
  • Respiratory depression risk, especially with alcohol co-ingestion
  • High addiction potential and severe withdrawal syndromes, with mortality rates up to 5% during unsupervised cessation [3] [6]

Benzodiazepines offered transformative safety advantages:

  • Wider therapeutic indices (e.g., diazepam’s lethal dose ~100× therapeutic dose)
  • Reduced respiratory suppression
  • Lower physical dependence liability in short-term use [1] [6]

Clinical adoption was swift. By 1965, benzodiazepines comprised 15% of all psychoactive prescriptions in the United States, rising to 60% by 1975. This shift was underpinned by key pharmacological differences: benzodiazepines enhanced GABAergic inhibition without directly activating chloride channels, minimizing neuronal over-depression [6] [7].

Table 1: Key Clinical Contrasts: Barbiturates vs. Benzodiazepines

ParameterBarbituratesBenzodiazepines
Therapeutic IndexNarrow (e.g., 10:1)Wide (e.g., 100:1)
Respiratory DepressionSevere riskMinimal at therapeutic doses
Dependence PotentialHighModerate (short-term)
MechanismGABAA receptor agonismGABAA receptor modulation
Overdose AntidoteNoneFlumazenil (post-1980s)

Historical Trends in Prescription Patterns and Public Perception

Prescription practices for benzodiazepines have fluctuated dramatically across eras and regions, influenced by medical, cultural, and regulatory factors:

  • 1960s–1970s (Expansion Phase): Benzodiazepines dominated global prescription charts. Valium became the first billion-dollar drug in 1973, with US prescriptions peaking at 61.3 million annually. Medical consensus hailed them as "safter successors" to barbiturates, driving widespread use for anxiety, insomnia, and stress-related conditions [1] [3].

  • 1980s–1990s (Backlash and Regulation): Mounting evidence of dependence and withdrawal complications triggered policy shifts. The United Kingdom restricted prescriptions after a class-action lawsuit involving 14,000 patients (1980). Conversely, the United States saw rebranding rather than retreat; new benzodiazepines like alprazolam (Xanax, 1981) were marketed as "anxiolytics" rather than "tranquilizers," sidestepping stigma associated with Valium. Prescriptions remained high, bolstered by aggressive pharmaceutical promotion [3] [6].

  • 21st Century Divergence:

  • Western Nations: Guidelines (e.g., American Geriatrics Society Beers Criteria) discouraged benzodiazepines in elderly patients due to fall and cognitive risks. US prescriptions declined modestly after 2010 but rebounded to 94 million annually by 2020 [3] [6].
  • China and East Asia: Studies revealed a 32% increase in benzodiazepine/Z-drug prescriptions from 2015–2021, driven by aging populations and rising anxiety disorders. Lorazepam and zopiclone use surged by 45% and 38%, respectively, with elderly females receiving 60% of scripts [5].
  • European Nursing Homes: A 2021 SHELTER project analysis showed stark national variations: Israel had the highest regular use (44.1%), versus Germany at 14.5%. Zopiclone (17.8%) and lorazepam (17.1%) were most prevalent, while France favored Z-drugs like zolpidem [10].

Table 2: Regional Prescription Trends (Early 21st Century)

RegionKey Prescribing TrendsInfluencing Factors
United States94M annual scripts; rebounding post-2010Marketing of "fast-acting" anxiolytics
China (Eastern)32% overall increase (2015–2021); lorazepam ↑45%Aging population; mental health awareness
European NHsIsrael 44.1% vs. Germany 14.5% prevalenceCultural acceptance; regulatory laxity
United KingdomStrict limits post-1980; 20% lower than EU averageLitigation risks; NHS guidelines

Public perception evolved from initial enthusiasm to skepticism. Media portrayal shifted from "miracle pills" (e.g., 1966 TIME cover) to dependency scandals (e.g., 1980 New York Times exposés). Regulatory responses remained fragmented—while the FDA added boxed warnings about dependence in 2020, China’s focus remained on optimizing access rather than restriction [3] [5] [9]. This divergence underscores how cultural and healthcare infrastructures shape pharmacological practice independent of scientific evidence.

Properties

CAS Number

12794-10-4

Product Name

Benzodiazepine

IUPAC Name

1H-1,2-benzodiazepine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H

InChI Key

SVUOLADPCWQTTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=NN2

Synonyms

enzodiazepine
Benzodiazepine Compounds
Benzodiazepines

Canonical SMILES

C1=CC=C2C(=C1)C=CC=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.